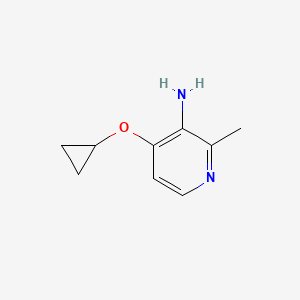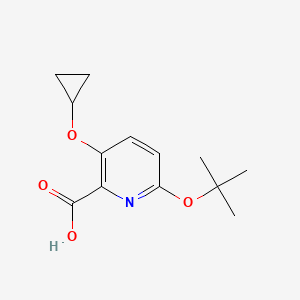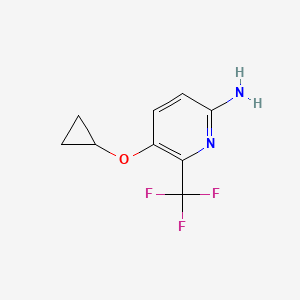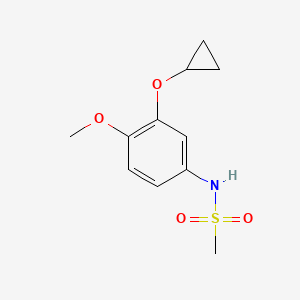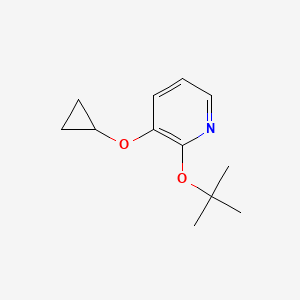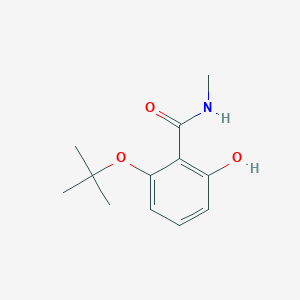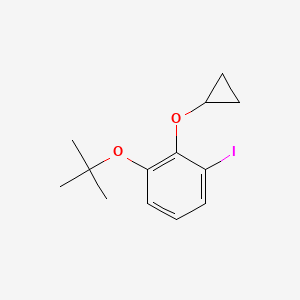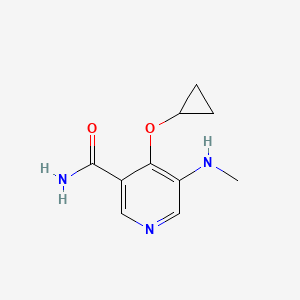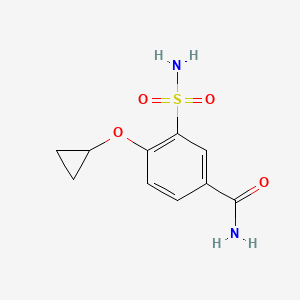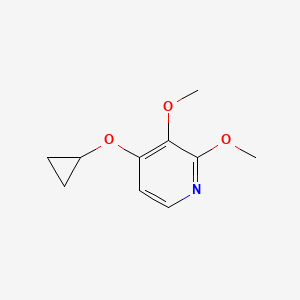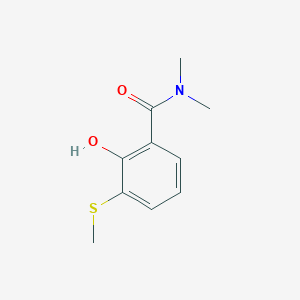
2-Hydroxy-N,N-dimethyl-3-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N-dimethyl-3-(methylsulfanyl)benzamide: is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, dimethylamino, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dimethyl-3-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxy group at the 2-position can be achieved through electrophilic aromatic substitution using reagents like hydroxyl radicals or other hydroxylating agents.
Dimethylation: The N,N-dimethyl group is introduced via alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
Methylsulfanylation: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbonyl group back to a hydroxy group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N,N-dimethyl-3-(methylsulfanyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The hydroxy and dimethylamino groups could participate in hydrogen bonding or electrostatic interactions, while the methylsulfanyl group may enhance lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, which may reduce its lipophilicity and alter its reactivity.
3-Methylsulfanylbenzamide: Lacks the hydroxy and dimethylamino groups, potentially affecting its hydrogen bonding capabilities and overall reactivity.
N,N-Dimethyl-3-(methylsulfanyl)benzamide: Lacks the hydroxy group, which may impact its oxidation potential and interaction with biological targets.
Uniqueness: 2-Hydroxy-N,N-dimethyl-3-(methylsulfanyl)benzamide is unique due to the combination of functional groups that confer specific chemical and physical properties
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-hydroxy-N,N-dimethyl-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)7-5-4-6-8(14-3)9(7)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
SKEUYPJFICPVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



